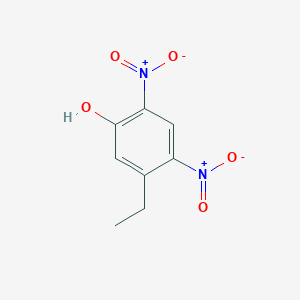
Heptanedioic acid, decafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptanedioic acid, decafluoro- is a fluorinated dicarboxylic acid with the molecular formula C7H2F10O4 This compound is characterized by the presence of ten fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated counterpart, heptanedioic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of heptanedioic acid, decafluoro- typically involves the fluorination of heptanedioic acid or its derivatives. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. Another approach involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or silver fluoride (AgF2) to achieve selective fluorination.
Industrial Production Methods: Industrial production of heptanedioic acid, decafluoro- often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of perfluorinated precursors and catalysts can also streamline the production process, making it more efficient and scalable.
化学反応の分析
Types of Reactions: Heptanedioic acid, decafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can yield partially fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include perfluorinated alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Heptanedioic acid, decafluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Biology: The compound’s resistance to metabolic degradation makes it useful in studying biological processes and developing stable biomolecules.
Medicine: Its unique properties are exploited in drug design and delivery systems, particularly for creating long-lasting pharmaceuticals.
Industry: Heptanedioic acid, decafluoro- is used in the production of specialty chemicals, coatings, and surfactants with enhanced performance characteristics.
作用機序
The mechanism by which heptanedioic acid, decafluoro- exerts its effects is primarily through its interaction with biological membranes and proteins. The fluorine atoms increase the compound’s lipophilicity, allowing it to integrate into lipid bilayers and alter membrane properties. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
類似化合物との比較
Heptanedioic acid: The non-fluorinated counterpart, which lacks the enhanced stability and lipophilicity provided by fluorine atoms.
Perfluoroglutaric acid: Another fluorinated dicarboxylic acid with a shorter carbon chain, offering different physical and chemical properties.
Perfluorosebacic acid: A longer-chain fluorinated dicarboxylic acid with similar applications but differing in chain length and molecular interactions.
Uniqueness: Heptanedioic acid, decafluoro- stands out due to its specific chain length and the presence of ten fluorine atoms, which confer unique properties such as high thermal stability, resistance to metabolic degradation, and enhanced lipophilicity. These characteristics make it particularly valuable in applications requiring durable and stable compounds.
特性
CAS番号 |
14919-09-6 |
|---|---|
分子式 |
C7H2F10O4 |
分子量 |
340.07 g/mol |
IUPAC名 |
2,2,3,3,4,4,5,5,6,6-decafluoroheptanedioic acid |
InChI |
InChI=1S/C7H2F10O4/c8-3(9,1(18)19)5(12,13)7(16,17)6(14,15)4(10,11)2(20)21/h(H,18,19)(H,20,21) |
InChIキー |
FDYFJLNRDMUFBF-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
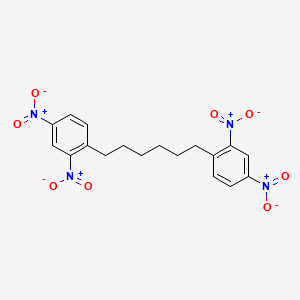


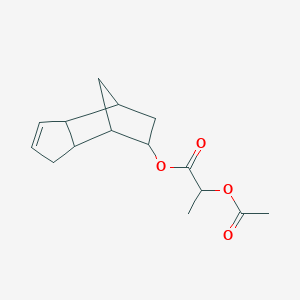
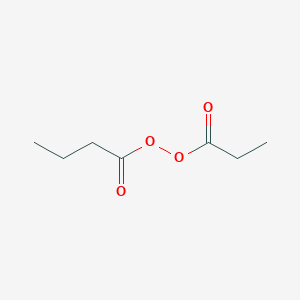
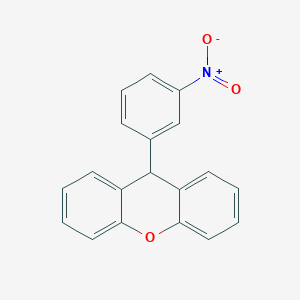
![5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14721606.png)
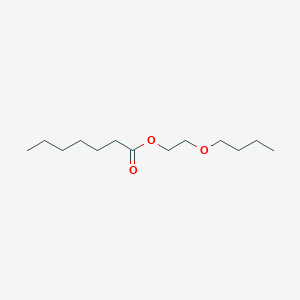
![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)
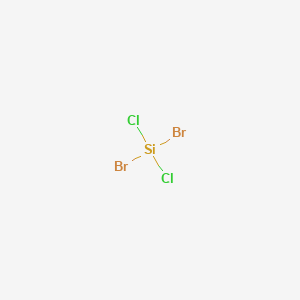
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
